![molecular formula C20H23N3O4S B3202601 N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1021211-09-5](/img/structure/B3202601.png)
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material . All the synthesized compounds were characterized and analyzed by GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal and herbicidal activities .
Mode of Action
It’s known that sulfonamide derivatives, which this compound is a part of, have a broad spectrum of biological activities .
Biochemical Pathways
Similar compounds have been shown to inhibit oxidative bursts from phagocytes .
Result of Action
The compound has been shown to exhibit certain antifungal activity against tested fungi . Moreover, it displayed herbicidal activity against the root of rape (Brassica campestris) at 100 µg/mL .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Advantages and Limitations for Lab Experiments
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide 12 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have high selectivity and potency for CK2 inhibition. However, there are also some limitations to its use in lab experiments. This compound 12 has poor solubility in water, which can limit its bioavailability. In addition, its effects may vary depending on the type of cancer cell line and the experimental conditions used.
Future Directions
There are several future directions for the study of N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide 12. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound 12. Another area of research is the investigation of the potential therapeutic effects of this compound 12 in other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, the combination of this compound 12 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations. Overall, this compound 12 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Scientific Research Applications
N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)isobutyramide 12 has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in preclinical studies. This compound 12 has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, lung cancer, and melanoma, and has shown promising results.
properties
IUPAC Name |
N-[4-[(1-acetyl-2,3-dihydroindol-6-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-16-6-8-18(9-7-16)28(26,27)22-17-5-4-15-10-11-23(14(3)24)19(15)12-17/h4-9,12-13,22H,10-11H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYEHYYHOLXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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